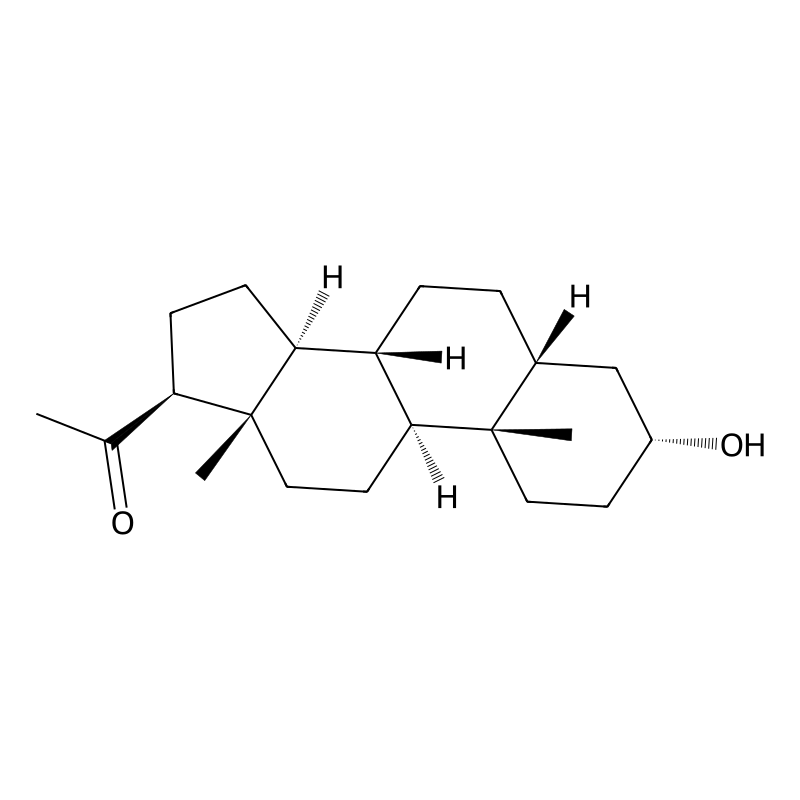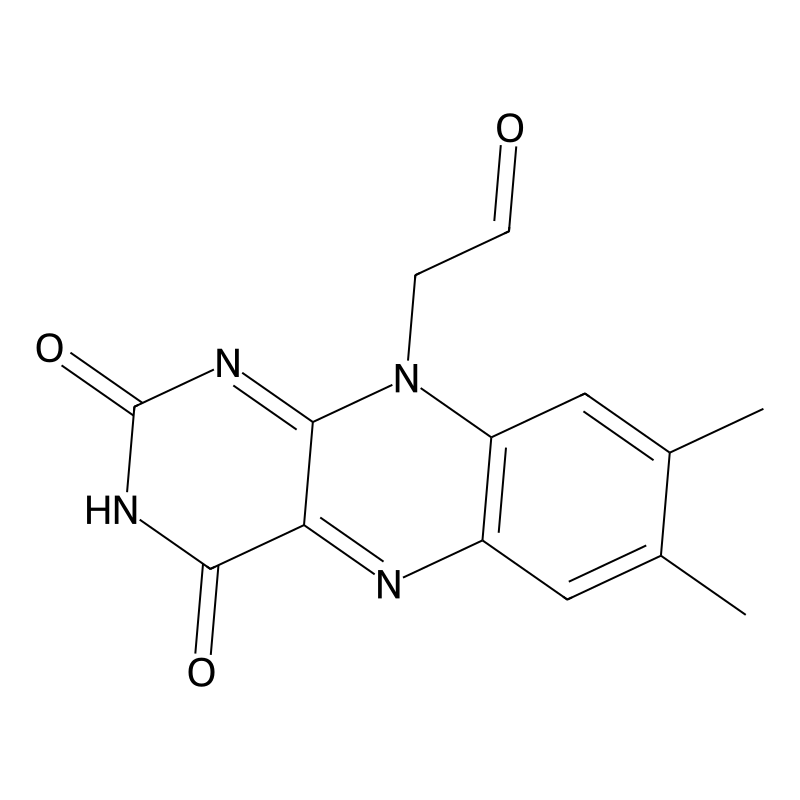Lead, isotope of mass 210

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Lead-210 is a radioactive isotope of lead, denoted as , with an atomic mass of approximately 209.984 g/mol. It is one of the four unstable isotopes of lead, which also include lead-211, lead-212, and lead-214. Lead-210 is produced through the decay of radon-222, a product of uranium-238 decay, and it subsequently decays into stable lead-206 through beta decay with a half-life of about 22.3 years . This isotope is primarily found in trace amounts in the environment and can be detected in various materials, including soil and sediments.
Lead-210 undergoes radioactive decay predominantly via beta decay, where it transforms into bismuth-210. The decay process can be represented as follows:
In this reaction, a neutron in the lead-210 nucleus is converted into a proton, emitting a beta particle (an electron) in the process . Additionally, lead-210 can participate in
Lead-210 exhibits significant biological activity due to its radioactive nature. It can accumulate in biological tissues and has been shown to disrupt various cellular processes. The primary mechanism of toxicity involves the inhibition of delta-aminolevulinic acid dehydratase, an enzyme crucial for heme biosynthesis. This disruption can lead to anemia and other hematological disorders . Furthermore, the ionizing radiation emitted by lead-210 can cause DNA damage, leading to mutations and increased cancer risk due to oxidative stress and cellular instability .
Lead-210 is not typically synthesized in laboratories but is rather obtained as a decay product from natural sources. It can be isolated from uranium ore or produced artificially in nuclear reactors through neutron capture processes. The synthesis method involves irradiating stable isotopes of lead or bismuth with neutrons to produce lead-210 as part of the decay chain .
Lead-210 has several applications, particularly in scientific research and environmental studies:
- Dating Techniques: Lead-210 dating is utilized for determining the age of recent sediments in aquatic environments. This method relies on measuring the ratio of lead-210 to stable lead-206 to assess sediment accumulation rates and historical pollution levels .
- Environmental Monitoring: Due to its presence in soils and sediments, lead-210 serves as an indicator for tracing pollution sources and understanding sedimentary processes.
- Radiological Studies: Lead-210 is used in studies related to radiation exposure and health effects associated with heavy metal contamination .
Research on lead-210 interactions focuses on its biological impacts and environmental behavior. Studies indicate that exposure to lead-210 can result in significant health risks due to its radioactive properties. It interacts with cellular components leading to oxidative stress and potential carcinogenic effects. Furthermore, its accumulation in food chains raises concerns about ecological impacts and human health risks associated with contaminated environments .
Lead-210 shares similarities with other isotopes of lead as well as isotopes from the uranium decay series. Here are some comparable isotopes:
| Isotope | Atomic Mass | Half-Life | Decay Type |
|---|---|---|---|
| Lead-204 | 203.973 | Stable | None |
| Lead-206 | 205.974 | Stable | None |
| Lead-207 | 206.976 | Stable | None |
| Lead-208 | 207.976 | Stable | None |
| Lead-211 | 210.988 | 36 minutes | Beta decay |
| Lead-212 | 211.991 | 10.64 hours | Beta decay |
| Lead-214 | 214.000 | 27 minutes | Beta decay |
Uniqueness: What sets lead-210 apart from its stable counterparts (lead-204, lead-206, lead-207, and lead-208) is its radioactivity and relatively short half-life, making it useful for dating recent geological formations and studying environmental changes over time . Unlike stable isotopes that do not undergo radioactive decay, lead-210 poses significant health risks due to its ionizing radiation.








